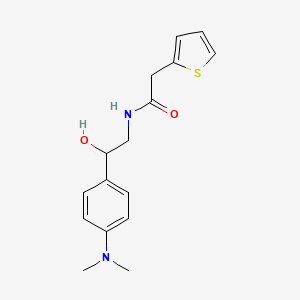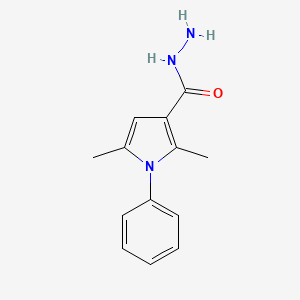![molecular formula C18H17ClN6O B3013626 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797581-19-1](/img/structure/B3013626.png)
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been found to have various biological activities, including antimicrobial properties . They are known to be more potent when they are unsubstituted .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . This reaction leads to the creation of a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by spectroscopic data . The structure includes a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation, cyclization, and elimination . The reaction is clean with excellent yields and reduces the use of solvents .科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of tetrazolopyrimidine, including compounds closely related to 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, have been synthesized and characterized for their antimicrobial activity. For instance, a study by Gein et al. (2010) focused on the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides through a three-component reaction, revealing significant antimicrobial properties (Gein, V. L., Zamaraeva, T. M., Kurbatova, A., Voronina, É., & Vakhrin, M. I., 2010).
Synthesis and Chemical Properties
The compound's synthesis involves regioselective methods, as detailed in research on related pyrazolopyrimidine derivatives. Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting methodologies that could be relevant for synthesizing variants of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (Drev, M., Grošelj, U., Mevec, Š., Pušavec, E., Štrekelj, J., Golobič, A., Dahmann, G., Stanovnik, B., & Svete, J., 2014).
Biological Evaluation for Anticancer Properties
Another facet of scientific research on tetrazolopyrimidine derivatives includes evaluating their potential as anticancer agents. A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and assessed their anticancer and anti-5-lipoxygenase activities, suggesting the utility of these compounds in cancer research and treatment (Rahmouni, A., Souiei, S., Belkacem, M., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).
Antioxidant Activity
The compound's potential for antioxidant activity has been explored, with Gilava et al. (2020) conducting research on triazolopyrimidine derivatives, including synthesis and evaluation for antimicrobial and antioxidant activities. This research suggests that derivatives of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could offer beneficial antioxidant properties (Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H., 2020).
将来の方向性
Pyrimidine derivatives have shown promising anticancer activity, and there is ongoing research to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . The future of pyrazolo[1,5-a]pyrimidines lies in the design and synthesis of novel derivatives, exploring their biological activities, and understanding their structure-activity relationships .
作用機序
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities and are used on several therapeutic targets .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, often due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Biochemical Pathways
Pyrimidine derivatives are known to play a vital role in various biological procedures .
Result of Action
Pyrimidine derivatives have been developed for their anticancer activity in recent years .
特性
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQUMYSCMRDTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


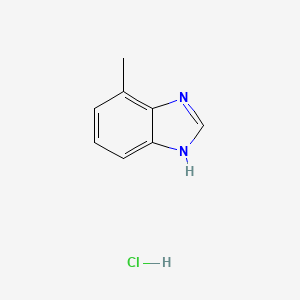

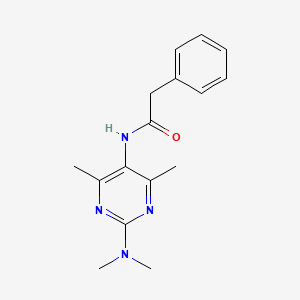
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
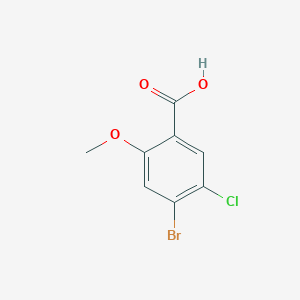

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)
![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)
